5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Description
Table 1: Systematic identifiers and molecular descriptors
Crystallographic Analysis and Three-Dimensional Conformation
While direct X-ray crystallographic data for this compound are limited, structural insights can be inferred from related 1,3,4-thiadiazole derivatives. The thiadiazole ring is typically planar, with bond lengths and angles consistent with aromatic heterocycles. For example, in analogous compounds, the C–S bond in the thiadiazole ring measures approximately 1.67 Å, while C–N bonds range between 1.30–1.35 Å . The ethyl-pyrrolidinyl substituent introduces conformational flexibility, with the pyrrolidine ring adopting an envelope conformation to minimize steric strain.
Table 2: Inferred bond lengths and angles (based on similar structures)
| Bond/Angle | Value (Å/°) | Source Citation |
|---|---|---|
| C–S (thiadiazole) | 1.67 Å | |
| C–N (thiadiazole) | 1.32 Å | |
| N–C–N (thiadiazole) | 112° | |
| C–C (ethyl linker) | 1.51 Å | |
| N–C (pyrrolidine) | 1.47 Å |
The three-dimensional conformation is stabilized by intramolecular interactions, such as van der Waals forces between the pyrrolidine and thiadiazole moieties.
Electronic Structure Analysis via Molecular Orbital Theory
Density Functional Theory (DFT) studies on analogous 1,3,4-thiadiazoles reveal that the HOMO (Highest Occupied Molecular Orbital) is localized on the electron-rich thiadiazole ring and amine group, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the pyrrolidinyl-ethyl substituent due to its electron-deficient nature. The HOMO-LUMO gap, a critical indicator of reactivity, is estimated to be ~5.4 eV for similar systems, suggesting moderate stability .
Table 3: Hypothetical electronic parameters (DFT-based)
| Parameter | Value (eV) | Source Citation |
|---|---|---|
| HOMO Energy | -7.34 | |
| LUMO Energy | -1.82 | |
| HOMO-LUMO Gap | 5.52 | |
| Dipole Moment | 5.47 Debye |
The electron-donating amine group and electron-withdrawing thiadiazole ring create a push-pull electronic effect, influencing charge distribution and reactivity.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR : The pyrrolidine protons resonate as multiplet signals between δ 1.6–1.8 ppm (ring CH$$2$$) and δ 2.6–2.8 ppm (N–CH$$2$$). The ethyl linker protons appear as a triplet near δ 2.5 ppm (CH$$2$$ adjacent to pyrrolidine) and δ 3.4 ppm (CH$$2$$ adjacent to thiadiazole). The NH$$_2$$ group shows a broad singlet at δ 5.2 ppm .
- $$^{13}$$C NMR : The thiadiazole carbons resonate at δ 160–170 ppm (C2–N), while the ethyl and pyrrolidine carbons appear between δ 20–60 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at λ$$_{\text{max}}$$ ≈ 254 nm, attributed to π→π* transitions within the aromatic thiadiazole system .
Properties
IUPAC Name |
5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKZCBMXVDBJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390326 | |
| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14069-13-7 | |
| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Cyclization Using Thiosemicarbazide and Carboxylic Acid in the Presence of Polyphosphate Ester (PPE)
A novel and efficient method for synthesizing 2-amino-1,3,4-thiadiazole derivatives, including substituted variants, involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent.
- Reagents: Thiosemicarbazide, substituted carboxylic acid (bearing the 2-(pyrrolidin-1-yl)ethyl moiety), polyphosphate ester (PPE), chloroform as solvent.
- Conditions: Reflux at approximately 60–85 °C for 10–16 hours in a sealed tube.
- Mechanism: The reaction proceeds via initial salt formation between thiosemicarbazide and carboxylic acid, followed by dehydration to an acylthiosemicarbazide intermediate, and finally cyclodehydration to the thiadiazole ring.
- Advantages: Avoids toxic reagents like POCl3 or SOCl2, mild conditions, and one-pot synthesis.
| Step | Description |
|---|---|
| 1 | Mix 5 mmol of the substituted carboxylic acid with 5 mmol thiosemicarbazide in 20 g PPE and 30 mL chloroform. |
| 2 | Heat the mixture at reflux (~60 °C) for 10 hours. |
| 3 | Add water to quench and neutralize residual PPE with sodium bicarbonate. |
| 4 | Isolate the product by filtration and purification (e.g., recrystallization or chromatography). |
This method has been demonstrated to yield various 2-amino-1,3,4-thiadiazoles with good purity and moderate to good yields.
Synthesis via Nucleophilic Substitution on 5-(2-Haloethyl)-1,3,4-thiadiazol-2-ylamine Precursors
An alternative approach involves preparing a 5-(2-haloethyl)-1,3,4-thiadiazol-2-ylamine intermediate, followed by nucleophilic substitution with pyrrolidine to introduce the 2-(pyrrolidin-1-yl)ethyl substituent.
- Starting Material: 5-(2-haloethyl)-1,3,4-thiadiazol-2-ylamine (e.g., 5-(2-chloroethyl)-1,3,4-thiadiazol-2-ylamine).
- Nucleophile: Pyrrolidine.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–100 °C).
- Outcome: Substitution of the halogen by the pyrrolidine nitrogen, forming the desired 5-(2-pyrrolidin-1-yl-ethyl)-1,3,4-thiadiazol-2-ylamine.
This method allows for modular synthesis by varying the haloalkyl substituent and the amine nucleophile.
Cyclization via Thiosemicarbazide and Substituted Acid Chlorides or Esters
Another classical method involves:
- Conversion of the substituted carboxylic acid (bearing the 2-(pyrrolidin-1-yl)ethyl group) to the corresponding acid chloride or ester.
- Reaction with thiosemicarbazide to form an acylthiosemicarbazide intermediate.
- Cyclodehydration under acidic or dehydrating conditions (e.g., polyphosphoric acid, phosphorus pentoxide/methanesulfonic acid mixture) to yield the thiadiazole ring.
This method is more traditional but often involves harsher reagents and conditions, with potential for lower selectivity and yield.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| One-pot PPE-mediated cyclization | Thiosemicarbazide, substituted carboxylic acid, PPE, chloroform | Reflux ~60–85 °C, 10–16 h | Mild, avoids toxic reagents, one-pot | Requires large PPE amount, long reaction time | Moderate to good (varies by substrate) |
| Nucleophilic substitution on haloethyl precursor | 5-(2-haloethyl)-thiadiazol-2-ylamine, pyrrolidine, DMF | 50–100 °C, several hours | Modular, straightforward substitution | Requires haloethyl intermediate synthesis | Moderate to good |
| Cyclization via acid chloride/ester | Acid chloride/ester, thiosemicarbazide, dehydrating agents | Acidic, high temperature | Established method | Harsh reagents, potential side reactions | Variable |
Research Findings and Notes
- The PPE-mediated method is highlighted in recent literature as a safer and more environmentally friendly approach to synthesize 1,3,4-thiadiazole-2-amine derivatives, including those with complex substituents like 2-(pyrrolidin-1-yl)ethyl groups.
- The reaction mechanism involves initial salt formation, dehydration to an intermediate, and cyclodehydration to the thiadiazole ring, which can be monitored by spectroscopic methods (NMR, IR, MS).
- Purification is typically achieved by chromatographic methods or recrystallization, with product identity confirmed by spectroscopic characterization.
- Alternative methods involving nucleophilic substitution provide flexibility in functional group introduction but require prior synthesis of haloalkyl intermediates.
- The choice of method depends on available starting materials, desired scale, and safety considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen
Biological Activity
5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine, a compound characterized by its unique thiadiazole structure, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 198.29 g/mol. Its structure features a pyrrolidine ring linked to a thiadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4S |
| Molecular Weight | 198.29 g/mol |
| CAS Number | 14069-13-7 |
| IUPAC Name | 5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
| InChI Key | QNKZCBMXVDBJOA-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the reaction between a pyrrolidine derivative and a thiadiazole precursor. A common synthetic route includes the reaction of 2-(pyrrolidin-1-yl)ethylamine with a thiadiazole derivative under controlled conditions to yield the desired product. This process can be optimized for high yield and purity through automated reactors and stringent quality control measures.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar in structure to this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves cell cycle arrest and apoptosis induction in cancer cells.
In vitro studies have demonstrated that certain derivatives possess IC50 values as low as against breast cancer MCF-7 cells, indicating potent cytotoxicity . The potential for these compounds to act as KSP inhibitors has been explored in clinical trials for multiple myeloma and other cancers.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the compounds' ability to combat bacterial and fungal infections. Various studies have reported that these compounds can inhibit the growth of pathogenic microorganisms effectively .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound may exhibit:
- Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.
- Antidiabetic properties : Some studies suggest that thiadiazole derivatives can improve insulin sensitivity and glucose metabolism.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in treating various conditions:
- Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative significantly reduced tumor size in xenograft models of breast cancer.
- Antimicrobial Trials : Clinical trials indicated that certain derivatives showed effectiveness against drug-resistant strains of bacteria, providing a potential new avenue for treatment in antibiotic-resistant infections.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is its potential as an anticancer agent. Research indicates that compounds containing thiadiazole moieties exhibit significant activity against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of tumors by targeting specific pathways involved in cancer proliferation and metastasis .
Case Study:
In a study published in Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key enzymes necessary for microbial survival.
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing polymers with enhanced properties. Its unique structure allows for the modification of polymer matrices to improve thermal stability and mechanical strength.
Case Study:
Research conducted on the incorporation of thiadiazole derivatives into polymer systems revealed that these modified polymers exhibited improved resistance to thermal degradation compared to their unmodified counterparts. This enhancement is attributed to the strong intermolecular interactions facilitated by the thiadiazole groups .
Comparison with Similar Compounds
(a) 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS : 2246878-23-7
- Molecular Formula : C₁₅H₂₅BO₄
- Key Difference : The spiro system contains a methylene (ylidene) group instead of an ene group, introducing a conjugated double bond. This enhances reactivity in radical or electrophilic additions but reduces thermal stability compared to the target compound .
- Applications : Suitable for cascade reactions requiring conjugated intermediates.
(b) 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane
- CAS : 2271474-80-5
- Molecular Formula : C₁₅H₂₅BO₃
- Key Difference: The 1-oxaspiro[4.5]dec-7-ene replaces one oxygen in the dioxaspiro ring with a single oxygen atom.
- Applications : Used in reactions where moderate boron electrophilicity is advantageous.
Non-Spirocyclic Boronate Esters
(a) 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₂₁BO₂
- Key Difference : A simple phenethyl substituent replaces the spirocyclic group. The reduced steric hindrance increases reactivity but decreases shelf life due to susceptibility to hydrolysis .
- Applications : Ideal for rapid, small-scale couplings in solution-phase synthesis.
(b) 2,2′-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Molecular Formula : C₂₄H₃₆B₂O₆
- Key Difference : Contains two boronate groups on a dimethoxyphenylene core. The bis-functionalized structure enables polymerization via Suzuki-Miyaura coupling, producing conjugated materials for optoelectronics .
- Applications : Synthesis of π-conjugated polymers and frameworks.
Comparative Data Table
Key Research Findings
Steric Effects : The spirocyclic ether in the target compound shields the boron atom, reducing unintended protodeboronation during cross-couplings .
Electronic Modulation : The 1,4-dioxaspiro group donates electron density via oxygen lone pairs, stabilizing transition states in catalytic cycles .
Synthetic Utility : Compounds with spiro systems are preferred for constructing complex architectures (e.g., natural product derivatives), while linear analogs like 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane are used for straightforward aryl-aryl couplings .
Commercial Viability: The target compound is priced at €20.00/g (1g scale), reflecting its specialized applications, whereas non-spiro derivatives are 30–50% cheaper .
Q & A
Q. What are the optimal synthetic routes for 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine, and how are intermediates validated?
The synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole derivatives with pyrrolidine-containing electrophiles. For example, sodium monochloroacetate in aqueous medium can facilitate S-alkylation of thiol intermediates, followed by acidification to yield the target compound. Key intermediates (e.g., thiols) are validated via melting point analysis, TLC, and HPLC to confirm purity (>95%) before proceeding .
Q. Which analytical techniques are critical for structural characterization of this compound?
A combination of spectral methods is essential:
- 1H/13C NMR for confirming amine and pyrrolidine proton environments.
- IR spectroscopy to identify NH stretching (3200–3400 cm⁻¹) and thiadiazole ring vibrations.
- Elemental analysis (C, H, N, S) to verify stoichiometry.
- Chromatography (HPLC/TLC) with UV detection ensures purity .
Q. How can researchers optimize reaction yields during scale-up?
Yield optimization requires controlled pH (neutral to slightly acidic), temperature (60–80°C), and stoichiometric excess of alkylating agents (1.2–1.5 equivalents). Pilot studies using fractional factorial design can identify critical variables (e.g., solvent polarity, reaction time) .
Advanced Research Questions
Q. What in silico strategies predict the biological activity of this compound?
Molecular docking against target proteins (e.g., PDE3A/B, fungal CYP51) using AutoDock Vina or Schrödinger Suite can prioritize derivatives for testing. Pharmacophore models should emphasize hydrogen bonding (amine group) and hydrophobic interactions (pyrrolidine and thiadiazole rings) .
Q. How can structural modifications to the pyrrolidine group enhance bioavailability?
Substituent effects can be explored:
Q. What methodologies resolve contradictions in reported synthetic yields?
Discrepancies often arise from impurities in starting materials or solvent effects. Replicate experiments under standardized conditions (e.g., anhydrous DMF vs. aqueous ethanol) with rigorous QC (HPLC monitoring) can isolate variables. Statistical tools like ANOVA validate reproducibility .
Q. How do synergistic effects manifest when combining this compound with other heterocycles?
Hybridization with triazole or oxadiazole rings (via Schiff base formation or cycloaddition) can enhance antimicrobial activity. For example, coupling with 4-phenyl-1,2,4-triazole-3-thiol derivatives improves MIC values against Candida albicans (2–8 µg/mL) .
Q. What in vitro/in vivo assays confirm hypothesized biological mechanisms?
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays (e.g., PDE3 inhibition) .
Q. How can researchers address stability challenges under physiological conditions?
Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect degradation products (e.g., oxidation of the thiadiazole ring). Formulation with cyclodextrins or PEGylation can mitigate hydrolysis .
Q. What advanced chromatographic methods improve purity assessment?
UHPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water) achieves baseline separation of impurities. For chiral purity, use a Chiralpak AD-H column with hexane/isopropanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
